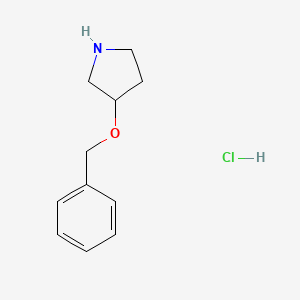

3-(Benzyloxy)pyrrolidine hydrochloride

CAS No.: 127342-06-7; 420137-14-0; 927819-90-7

Cat. No.: VC5416883

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127342-06-7; 420137-14-0; 927819-90-7 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | 3-phenylmethoxypyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H |

| Standard InChI Key | HIPRPABXTKKPPY-UHFFFAOYSA-N |

| SMILES | C1CNCC1OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-(Benzyloxy)pyrrolidine hydrochloride features a five-membered pyrrolidine ring with a benzyloxy group (-OCHCH) at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. The stereochemistry at the 3-position is critical, as enantiomers such as (R)- and (S)-3-(benzyloxy)pyrrolidine hydrochloride exhibit distinct biological activities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.71 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | 304.7°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.70 | |

| Solubility | Soluble in polar solvents |

Spectroscopic Characterization

-

NMR: and NMR spectra confirm the benzyloxy substitution and pyrrolidine ring structure. Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).

-

X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding interactions in the crystalline state .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(benzyloxy)pyrrolidine hydrochloride typically involves two steps: (1) benzylation of a pyrrolidinol precursor and (2) hydrochlorination.

Benzylation of Pyrrolidinol

A pyrrolidinol derivative (e.g., 3-hydroxypyrrolidine) reacts with benzyl halides (e.g., benzyl chloride) under basic conditions. Patent EP1950198A1 details optimized conditions using alkali metal hydroxides (e.g., NaOH) in aprotic polar solvents (e.g., DMF):

Key parameters:

Hydrochlorination

The free base is treated with hydrogen chloride gas or HCl/dioxane to form the hydrochloride salt. Crystallization from isopropanol/ethyl acetate/hexane yields high-purity product (99.8%) .

Industrial-Scale Optimization

-

Catalysts: Tetrabutylammonium iodide reduces side reactions (e.g., dibenzylation) .

-

Solvent Systems: Aprotic polar solvents (DMF, DMSO) improve reaction efficiency .

-

Safety: Avoid sodium hydride due to combustibility; use phase-transfer catalysts instead .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Alkali Hydroxide/DMF | 25°C, 12 hr | 90% | 98.5% |

| Phase-Transfer Catalyst | Toluene, 40°C | 88% | 97.0% |

| Solvent-Free | Excess benzyl chloride | 75% | 95.0% |

Applications in Medicinal Chemistry

Pharmacological Scaffold

The pyrrolidine ring’s sp³ hybridization and pseudorotation enable 3D pharmacophore exploration, making it valuable in drug design .

Enzyme Inhibition

-

Metalloproteases: Derivatives inhibit enzymes involved in hypertension and inflammation .

-

Kinases: The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

Receptor Modulation

-

G Protein-Coupled Receptors (GPCRs): Chiral analogs show selectivity for dopamine and serotonin receptors .

-

Nuclear Hormone Receptors: cis-3,4-Diphenylpyrrolidine derivatives act as RORγt inverse agonists for autoimmune diseases .

Case Studies

-

Anticancer Agents: Pyrrolidine derivatives inhibit tumor growth in murine models (IC: 10–50 µM) .

-

Antidiabetics: PPARα/γ dual agonists (e.g., compound 26) lower glucose and triglycerides in diabetic mice .

Stereochemical Considerations

Enantioselective Synthesis

-

(R)-Enantiomer: Synthesized via asymmetric hydrogenation or chiral resolution .

-

Optical Purity: >99% ee achieved using (R)-BINAP catalysts .

Biological Impact

-

(R)-3-(Benzyloxy)pyrrolidine: Binds preferentially to α-adrenergic receptors .

-

(S)-Enantiomer: Less active in CNS models but effective in enzyme inhibition .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume